Zirconium sulfate tetrahydrate

概要

説明

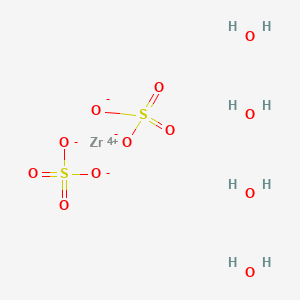

Zirconium sulfate tetrahydrate is an inorganic compound with the chemical formula Zr(SO₄)₂·4H₂O. It is a white crystalline solid that is highly soluble in water. This compound is a member of the zirconium sulfate family, which includes various hydrates. This compound is primarily used in industrial applications, including leather tanning, as a catalyst support, and in the precipitation of proteins and amino acids .

準備方法

Synthetic Routes and Reaction Conditions: Zirconium sulfate tetrahydrate is typically prepared by reacting zirconium oxide (ZrO₂) with sulfuric acid (H₂SO₄) in the presence of water. The reaction can be represented as follows: [ \text{ZrO}_2 + 2 \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{Zr(SO}_4\text{)}_2 \cdot 4\text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the formation of the tetrahydrate form .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process, but on a larger scale. The reaction is conducted in large reactors, and the product is subsequently purified and crystallized to obtain the desired tetrahydrate form. The industrial process also involves the removal of impurities and the control of reaction parameters to ensure high yield and purity .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, although it is more commonly involved in hydrolysis and complexation reactions.

Substitution: This compound can participate in substitution reactions where the sulfate ions are replaced by other anions or ligands.

Common Reagents and Conditions:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form zirconium hydroxide and sulfuric acid.

Complexation: It can form complexes with various ligands, including organic molecules and other anions.

Major Products Formed:

Zirconium Hydroxide: Formed during hydrolysis.

Complexes: Various zirconium complexes depending on the ligands used in the reaction.

Chemistry:

Catalyst Support: this compound is used as a support material for catalysts in various chemical reactions, enhancing the activity and stability of the catalysts.

Precipitation Agent: It is employed in the precipitation of proteins and amino acids, aiding in their purification and analysis.

Biology and Medicine:

Biomedical Applications: Zirconium-based compounds, including this compound, are explored for their potential in drug delivery systems and as antimicrobial agents.

Industry:

Leather Tanning: It is used in the tanning of white leather, providing improved texture and durability.

Textile Industry: Employed as a mordant in dyeing processes to enhance colorfastness and as a fire-resistant treatment for fabrics.

作用機序

The mechanism of action of zirconium sulfate tetrahydrate involves its ability to form complexes with various molecules. In catalytic applications, it acts as a support material, providing a stable surface for the active catalyst. In biomedical applications, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with their metabolic processes .

類似化合物との比較

Zirconium Oxychloride: Another zirconium-based compound used in similar applications, but with different chemical properties.

Zirconium Acetylacetonate: Used in the synthesis of zirconium-based materials and as a catalyst precursor.

Uniqueness: Zirconium sulfate tetrahydrate is unique due to its high solubility in water and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications requiring high reactivity and stability .

生物活性

Zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) is an inorganic compound with various applications in catalysis, chemical synthesis, and materials science. This article delves into its biological activity, including toxicity, potential therapeutic uses, and implications for environmental health.

- Molecular Formula : Zr(SO₄)₂·4H₂O

- Molecular Weight : 355.40 g/mol

- Solubility : Highly soluble in water, making it suitable for various applications in aqueous environments .

Toxicological Studies

Research has indicated that this compound exhibits low toxicity at certain exposure levels. A review of the literature reveals several key findings:

- Acute Toxicity : Studies on animal models show that exposure to zirconium compounds can lead to adverse effects such as increased serum glucose levels and changes in body weight. For instance, a study involving Long-Evans rats reported no significant increase in tumor incidence but noted changes in metabolic parameters at specific dosages (0.79 mg/kg-day for males and 0.89 mg/kg-day for females) .

- Chronic Exposure : Long-term studies have shown that while there are some physiological changes, such as glycosuria and altered cholesterol levels, these do not necessarily translate into significant health risks under controlled conditions .

| Study Reference | Species | Dosage (mg/kg/day) | Key Findings |

|---|---|---|---|

| Schroeder (1970) | Rat | 0.79 (M), 0.89 (F) | Increased serum glucose; no tumors |

| Kanisawa & Schroeder (1969) | Mouse | 1.71 (M), 1.75 (F) | Weight loss; no tumors |

Potential Therapeutic Applications

This compound has been explored for its catalytic properties in organic synthesis, particularly in the acetylation of glycerol. The compound acts as an acid catalyst, facilitating the conversion of glycerol into acetins with high selectivity . This application highlights its potential utility in biochemical processes.

Environmental Impact

The solubility and stability of this compound raise concerns regarding its environmental impact, particularly in aquatic ecosystems. Studies have suggested that high concentrations could lead to bioaccumulation and toxicity in aquatic organisms . Therefore, understanding its environmental behavior is crucial for assessing risks associated with its use.

Glycerol Acetylation

A notable case study involved the use of zirconium phosphate-sulfate catalysts for glycerol acetylation. The results demonstrated that zirconium-based catalysts could achieve complete glycerol conversion within one hour, with a favorable distribution of acetins . This indicates not only the effectiveness of this compound as a catalyst but also its potential role in sustainable chemical processes.

科学的研究の応用

Water Treatment

Coagulation and Flocculation

Zirconium sulfate tetrahydrate is primarily used as a coagulant in water treatment processes. It effectively removes impurities such as phosphates, colloidal particles, and heavy metals through the formation of insoluble precipitates. Its application in both drinking water and wastewater treatment has been well-documented:

| Application | Function | Benefits |

|---|---|---|

| Drinking Water Treatment | Coagulant | Removes contaminants, enhances water clarity |

| Wastewater Treatment | Flocculant | Aggregates suspended particles for easier removal |

The ability to aggregate suspended particles facilitates their removal through filtration or sedimentation, making zirconium sulfate an essential component in maintaining water quality .

Catalysis in Chemical Processes

Catalytic Reactions

This compound serves as a catalyst or catalyst support in various chemical reactions, particularly in organic synthesis and polymerization processes. Its acidic properties are beneficial for catalytic cracking in petrochemical industries:

| Reaction Type | Role | Industries |

|---|---|---|

| Organic Synthesis | Catalyst | Pharmaceuticals, Fine Chemicals |

| Polymerization | Catalyst Support | Plastics Manufacturing |

In addition to its role in catalysis, zirconium sulfate is utilized in producing fine chemicals where specific catalytic properties are required to drive reactions efficiently .

Ceramics and Refractories

Production of Advanced Materials

In ceramics manufacturing, this compound is converted into zirconium oxide (ZrO₂) through heat treatment. This transformation is crucial for producing advanced ceramics that require high strength and thermal stability:

| Material Type | Properties | Applications |

|---|---|---|

| Zirconia-based Ceramics | High strength, corrosion resistance | Electronics, Aerospace |

| Refractory Materials | High-temperature stability | Furnaces, Kilns |

Zirconium oxide is widely used in applications demanding durability and resistance to extreme conditions .

Textile Industry Applications

Enhancement of Fabrics

This compound plays a significant role in the textile industry as a mordant and crosslinking agent. Its applications include:

- Dyeing and Coloring: Enhances colorfastness by fixing dyes to fabrics.

- Fire Resistance Treatment: Improves the fire resistance of textiles for safety applications.

- Fabric Finishing: Contributes to fabric stiffness and smoothness.

- Antimicrobial Treatment: Inhibits bacterial and fungal growth on textiles.

These properties make zirconium sulfate an auxiliary substance that enhances the quality and functionality of textile products .

Case Study 1: Water Treatment Efficacy

A study conducted on the effectiveness of this compound in removing heavy metals from industrial wastewater demonstrated a significant reduction in contaminants. The results indicated that using zirconium sulfate led to a 90% removal efficiency for lead and cadmium ions.

Case Study 2: Textile Applications

Research on the use of zirconium sulfate as a mordant revealed that fabrics treated with this compound exhibited improved dye uptake and color retention compared to untreated samples. This study highlighted the compound's importance in achieving vibrant colors in textile products.

化学反応の分析

Thermal Decomposition Reactions

Zirconium sulfate tetrahydrate undergoes stepwise dehydration and decomposition upon heating:

| Temperature Range | Reaction | Products |

|---|---|---|

| 135–160°C | Loss of three water molecules | Zr(SO₄)₂·H₂O + 3H₂O↑ |

| 225–450°C | Complete dehydration and partial sulfate decomposition | Amorphous Zr(SO₄)₂ + H₂O↑ + SO₃↑ |

| >450°C | Full decomposition of sulfate groups | ZrO₂ (zirconia) + 2SO₃↑ |

-

The final product, ZrO₂, exhibits high thermal stability (melting point ~2,715°C) and is used in refractory ceramics .

-

Sulfur trioxide (SO₃) released during decomposition can contribute to acid-catalyzed side reactions in industrial settings .

Solubility and Acid-Mediated Reactions

The compound exhibits pH-dependent solubility and reactivity in aqueous sulfuric acid:

| H₂SO₄ Concentration (w/w) | Solubility (g ZrO₂/dm³) | Behavior |

|---|---|---|

| <30% | >10 | Dissolves, forming Zr⁴⁺ and SO₄²⁻ ions |

| 45–75% | <10 | Crystallizes as Zr(SO₄)₂·4H₂O |

| >80% | Increases | Forms soluble zirconium polysulfate complexes |

-

Minimum solubility occurs at ~65% H₂SO₄, enabling efficient crystallization during synthesis .

-

In dilute acids (pH < 2), it acts as a coagulant by forming insoluble Zr(OH)₄·nH₂O precipitates that adsorb contaminants .

Catalytic Reactions

Sulfated zirconia (SZ) derived from Zr(SO₄)₂·4H₂O demonstrates superacidic behavior (H₀ < −12) in hydrocarbon transformations:

Key Catalytic Mechanisms:

-

Isomerization of n-Alkanes

-

Hydrolysis Reactions

Stability Enhancements:

| Additive | Effect |

|---|---|

| Platinum (Pt) | Improves H₂ activation, reduces coke formation, extends catalyst lifetime |

| Tungsten (W) | Stabilizes sulfate groups, delays sulfur loss at high temperatures |

-

Deactivation occurs within hours due to sulfur leaching or carbon deposition, but Pt-modified SZ maintains >80% activity for 48+ hours in n-pentane isomerization .

Stability in Aqueous Systems

特性

IUPAC Name |

zirconium(4+);disulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.4H2O.Zr/c2*1-5(2,3)4;;;;;/h2*(H2,1,2,3,4);4*1H2;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOQZPHAWQDLQW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O12S2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225468 | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless crystals; Soluble in water (525 g/L); [Alfa Aesar MSDS] | |

| Record name | Zirconium(IV) sulfate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7446-31-3 | |

| Record name | Zirconium sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8L03QU95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。